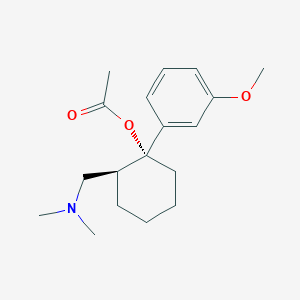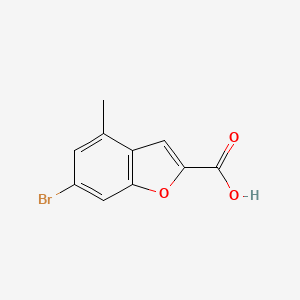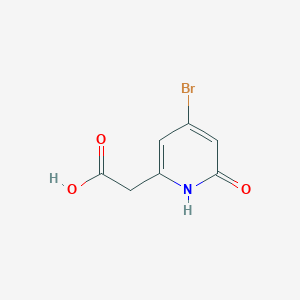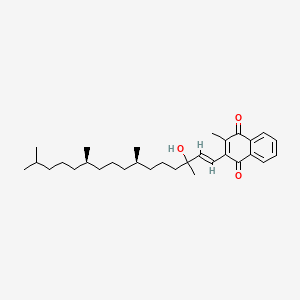![molecular formula C19H23NO3 B15294121 [4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Diethylamino)ethoxy]phenylmethanone is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol. It is an intermediate in the synthesis of 4-Hydroxy-clomiphene, a non-steroidal estrogen antagonist that reduces the growth rate of T47D human breast cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Diethylamino)ethoxy]phenylmethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(Diethylamino)ethoxy]phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its role in cancer treatment, particularly in reducing the growth rate of breast cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]phenylmethanone involves its interaction with estrogen receptors. As an intermediate in the synthesis of 4-Hydroxy-clomiphene, it acts as a non-steroidal estrogen antagonist, binding to estrogen receptors and inhibiting their activity. This leads to a reduction in the growth rate of estrogen-dependent cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-clomiphene: A non-steroidal estrogen antagonist.
Tamoxifen: Another non-steroidal estrogen antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator.
Uniqueness
4-[2-(Diethylamino)ethoxy]phenylmethanone is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of 4-Hydroxy-clomiphene. Its ability to reduce the growth rate of T47D human breast cancer cells makes it a valuable compound in cancer research and treatment.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
[4-[2-(diethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-18-11-7-16(8-12-18)19(22)15-5-9-17(21)10-6-15/h5-12,21H,3-4,13-14H2,1-2H3 |
Clé InChI |
BILVUIZOUKMTMR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


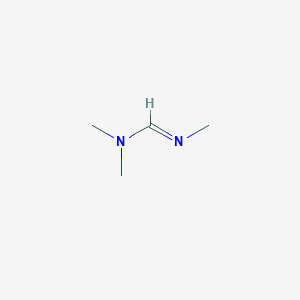
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
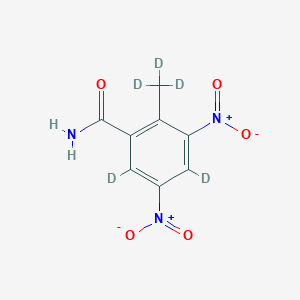
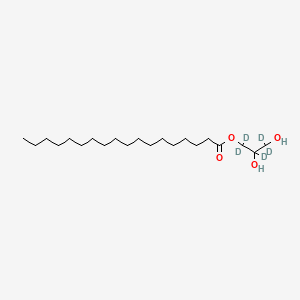
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

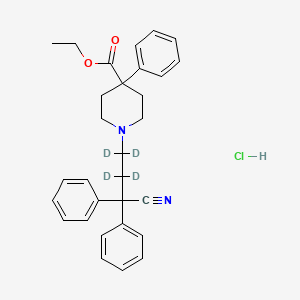
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
